![molecular formula C11H12KN2O2P B3823132 potassium (1-ethyl-1H-imidazol-2-yl)phenylphosphinate](/img/structure/B3823132.png)
potassium (1-ethyl-1H-imidazol-2-yl)phenylphosphinate
Overview
Description
Potassium (1-ethyl-1H-imidazol-2-yl)phenylphosphinate, also known as PEIP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a phosphinate salt with a potassium cation and a phenylphosphinate anion, containing an imidazole ring and an ethyl group.
Mechanism of Action
Potassium (1-ethyl-1H-imidazol-2-yl)phenylphosphinate has been shown to act as a Lewis base, which can coordinate with various metal ions and form stable complexes. The imidazole ring and the phosphinate group in potassium (1-ethyl-1H-imidazol-2-yl)phenylphosphinate can act as electron donors, which can interact with metal ions and activate them for catalytic reactions.
Biochemical and Physiological Effects:
potassium (1-ethyl-1H-imidazol-2-yl)phenylphosphinate has been shown to have potential applications in the field of biochemistry and physiology. It has been reported to exhibit antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
Potassium (1-ethyl-1H-imidazol-2-yl)phenylphosphinate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, its limitations include its low solubility in water and its potential toxicity, which requires caution when handling and using it in experiments.
Future Directions
There are several future directions for the research and application of potassium (1-ethyl-1H-imidazol-2-yl)phenylphosphinate. It can be further explored as a catalyst for various organic reactions, as well as a potential therapeutic agent for the treatment of various diseases. Its interactions with metal ions can also be studied in more detail, which can provide insights into the mechanism of catalytic reactions. Additionally, its potential applications in the field of materials science, such as the synthesis of functional materials and nanomaterials, can be further explored.
In conclusion, potassium (1-ethyl-1H-imidazol-2-yl)phenylphosphinate is a promising compound with potential applications in various fields. Its unique properties and ease of synthesis make it a valuable tool for scientific research, and its potential therapeutic properties make it a promising candidate for drug development. Further research and exploration of its properties and applications can lead to new discoveries and advancements in various fields.
Scientific Research Applications
Potassium (1-ethyl-1H-imidazol-2-yl)phenylphosphinate has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various organic compounds, such as imidazolium salts, phosphonium salts, and phosphine oxides. It has also been used as a catalyst in various organic reactions, including Suzuki coupling, Heck reaction, and Sonogashira coupling.
properties
IUPAC Name |
potassium;(1-ethylimidazol-2-yl)-phenylphosphinate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N2O2P.K/c1-2-13-9-8-12-11(13)16(14,15)10-6-4-3-5-7-10;/h3-9H,2H2,1H3,(H,14,15);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPAWVVWFOKHOY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1P(=O)(C2=CC=CC=C2)[O-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12KN2O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.